![molecular formula C12H12F2N2O2 B2562261 N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide CAS No. 1273767-08-0](/img/structure/B2562261.png)
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide, also known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. CFM-2 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Applications De Recherche Scientifique
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cystic fibrosis, polycystic kidney disease, and secretory diarrhea. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has been shown to increase the activity of the CFTR chloride channel, which is defective in cystic fibrosis patients. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has also been shown to reduce the growth of cysts in polycystic kidney disease and to reduce fluid secretion in secretory diarrhea.
Mécanisme D'action
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide is a selective inhibitor of the CFTR chloride channel. CFTR is a protein that regulates the movement of chloride ions across cell membranes. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide binds to the CFTR protein and stabilizes its open conformation, which increases the activity of the channel. This leads to an increase in chloride ion transport across cell membranes.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has been shown to increase the activity of the CFTR chloride channel in various cell types, including epithelial cells, smooth muscle cells, and neurons. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has also been shown to reduce the growth of cysts in polycystic kidney disease by inhibiting fluid secretion. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has been shown to reduce fluid secretion in secretory diarrhea by inhibiting ion transport in the intestine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of the CFTR chloride channel, which makes it a valuable tool for studying the role of CFTR in various diseases. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has some limitations as a research tool. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide is also not suitable for in vivo studies because it is rapidly metabolized in the body.
Orientations Futures
There are several future directions for the study of N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide. One direction is to develop more potent and selective inhibitors of the CFTR chloride channel. Another direction is to study the effects of N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide on other ion channels and transporters. Additionally, N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide could be used as a lead compound for the development of new drugs for the treatment of cystic fibrosis, polycystic kidney disease, and secretory diarrhea.
Méthodes De Synthèse
N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-(difluoromethoxy)benzoyl chloride with N-(1-cyano-1-methylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography.
Propriétés
IUPAC Name |
N-(2-cyanopropan-2-yl)-4-(difluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-12(2,7-15)16-10(17)8-3-5-9(6-4-8)18-11(13)14/h3-6,11H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBQQTSWRQMUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.